![molecular formula C4H9O4Sb B14666548 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol CAS No. 50934-85-5](/img/structure/B14666548.png)
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure with a dioxastibolan ring, which includes antimony, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol typically involves the reaction of antimony trioxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Antimony trioxide (Sb2O3) and ethylene glycol (C2H6O2).
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Elevated temperature (around 100-150°C) and controlled pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to ensure high efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb2O5), while substitution with halides can produce compounds like 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with various molecular targets. The antimony center can coordinate with biological molecules, disrupting their normal function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dioxan-2-yl)ethanol: Similar structure but lacks the antimony atom.
2-(2-Methoxyethoxy)ethanol: Contains an ether linkage instead of the dioxastibolan ring.
Uniqueness
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is unique due to the presence of the antimony atom within its structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
50934-85-5 |
|---|---|
Molekularformel |
C4H9O4Sb |
Molekulargewicht |
242.87 g/mol |
IUPAC-Name |
2-(1,3,2-dioxastibolan-2-yloxy)ethanol |
InChI |
InChI=1S/C2H5O2.C2H4O2.Sb/c2*3-1-2-4;/h3H,1-2H2;1-2H2;/q-1;-2;+3 |
InChI-Schlüssel |
HUDNFLDQWJXRKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Sb](O1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



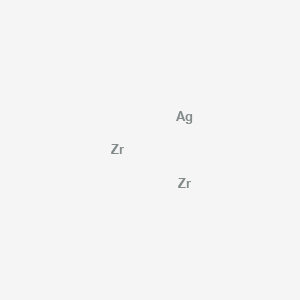
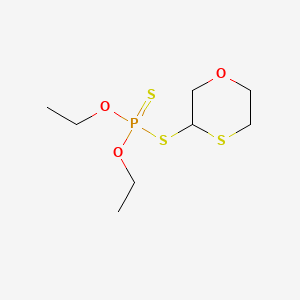
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)


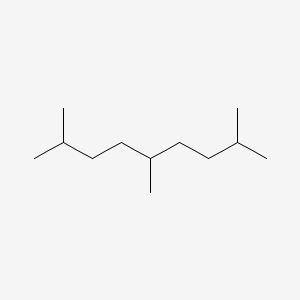
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
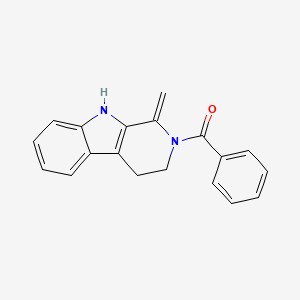

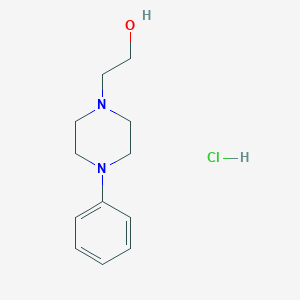
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
